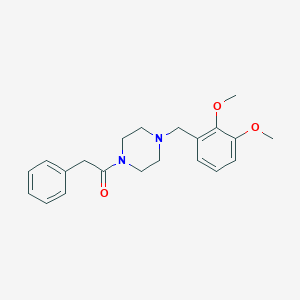
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethoxybenzyl)-4-(phenylacetyl)piperazine, commonly known as DPPE, is a chemical compound that belongs to the class of piperazine derivatives. DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The exact mechanism of action of DPPE is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. DPPE has also been shown to modulate the activity of other neurotransmitter systems, including the glutamate and GABA systems.
Biochemical and Physiological Effects:
DPPE has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of synaptic transmission, and the modulation of gene expression. DPPE has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
DPPE has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin 5-HT1A receptor. However, DPPE also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
There are several future directions for the study of DPPE, including the development of new analogs and derivatives with improved pharmacological properties, the investigation of the role of DPPE in the regulation of gene expression, and the investigation of the potential therapeutic applications of DPPE in various diseases, including cancer, schizophrenia, and anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of DPPE and its potential side effects.
合成方法
DPPE can be synthesized using a variety of methods, including the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetyl chloride in the presence of a reducing agent. Another method involves the reaction of 1-(2,3-dimethoxyphenyl)-2-nitropropene with phenylacetic acid in the presence of a reducing agent. The synthesis of DPPE requires careful attention to the reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity.
科学研究应用
DPPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, DPPE has been investigated for its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, schizophrenia, and anxiety disorders. In neuroscience, DPPE has been studied for its potential as a tool for the investigation of the central nervous system, including the study of neurotransmitter systems and the regulation of synaptic transmission. In pharmacology, DPPE has been investigated for its potential as a drug for the treatment of various diseases, including depression, anxiety, and addiction.
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-10-6-9-18(21(19)26-2)16-22-11-13-23(14-12-22)20(24)15-17-7-4-3-5-8-17/h3-10H,11-16H2,1-2H3 |
InChI 键 |
JHOVGAQFVDVTOR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![1-[1-(3-Methylbenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247447.png)
![4-Bromo-2-{[4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247449.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247452.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)